molecular formula C15H13N3O6S2 B12590430 3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine CAS No. 477516-04-4

3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine

Cat. No.: B12590430
CAS No.: 477516-04-4
M. Wt: 395.4 g/mol
InChI Key: JPLFTBLVSGCLSS-UHFFFAOYSA-N
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Description

3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine is a synthetic organic compound that belongs to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This compound is characterized by the presence of nitrobenzene and sulfonyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-nitrobenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized with a thiol reagent to form the thiazolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The sulfonyl group can be reduced to a sulfide using reagents like lithium aluminum hydride.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Reduction of Nitro Groups: 3-(4-Aminobenzene-1-sulfonyl)-2-(4-aminophenyl)-1,3-thiazolidine

    Reduction of Sulfonyl Group: 3-(4-Nitrobenzene-1-sulfide)-2-(4-nitrophenyl)-1,3-thiazolidine

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. The nitro and sulfonyl groups can be modified to introduce fluorescent or radioactive labels for imaging and tracking purposes.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The nitro and sulfonyl groups can form covalent bonds with nucleophilic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitrobenzene-1-sulfonyl)-2-phenyl-1,3-thiazolidine
  • 3-(4-Methylbenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine
  • 3-(4-Nitrobenzene-1-sulfonyl)-2-(4-chlorophenyl)-1,3-thiazolidine

Uniqueness

3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine is unique due to the presence of two nitro groups and a sulfonyl group, which impart distinct chemical and physical properties. These functional groups enhance its reactivity and make it a versatile compound for various applications.

Properties

CAS No.

477516-04-4

Molecular Formula

C15H13N3O6S2

Molecular Weight

395.4 g/mol

IUPAC Name

2-(4-nitrophenyl)-3-(4-nitrophenyl)sulfonyl-1,3-thiazolidine

InChI

InChI=1S/C15H13N3O6S2/c19-17(20)12-3-1-11(2-4-12)15-16(9-10-25-15)26(23,24)14-7-5-13(6-8-14)18(21)22/h1-8,15H,9-10H2

InChI Key

JPLFTBLVSGCLSS-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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